Isoscabertopin: A Technical Guide to its Discovery, Natural Source, and Biological Activity
Isoscabertopin: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structural elucidation of Isoscabertopin. Furthermore, it delves into its biological activity, with a focus on its anti-tumor properties and the associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
Isoscabertopin was discovered as a constituent of Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1] This plant, commonly known as "Tutup Bumi" or "Prickly-leaved elephant's foot," has a history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, infections, and cancer. The investigation into the phytochemical composition of Elephantopus scaber led to the isolation and identification of several bioactive sesquiterpene lactones, including Isoscabertopin and its isomers.
Physicochemical Properties
A summary of the key physicochemical properties of Isoscabertopin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₆ | [2] |
| Molecular Weight | 358.4 g/mol | [2] |
| Compound Class | Sesquiterpene Lactone | [1] |
| Natural Source | Elephantopus scaber L. | [1] |
Isolation and Structure Elucidation
Experimental Protocol: Isolation of Isoscabertopin from Elephantopus scaber
The isolation of Isoscabertopin from its natural source involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized representation of methodologies reported in the literature for the isolation of sesquiterpene lactones from Elephantopus scaber.
1. Plant Material Collection and Preparation:
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The whole plant of Elephantopus scaber is collected, washed, and air-dried in the shade.
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The dried plant material is then ground into a coarse powder.
2. Extraction:
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The powdered plant material is extracted exhaustively with a 90:10 ethanol/water mixture at reflux for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
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The combined extracts are then concentrated under reduced pressure to yield a crude extract.
3. Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
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Petroleum Ether
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Ethyl Acetate (B1210297)
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n-Butanol
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Isoscabertopin, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
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The ethyl acetate fraction is subjected to a series of column chromatography steps for the purification of Isoscabertopin.
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Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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MCI Gel Column Chromatography: Fractions containing Isoscabertopin are further purified on an MCI gel column, eluting with a methanol-water gradient.
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Sephadex LH-20 Column Chromatography: This step is used for size exclusion chromatography to remove smaller or larger impurities.
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Octadecylsilyl (ODS) Column Chromatography: Final purification is often achieved using reverse-phase chromatography on an ODS column with a methanol-water mobile phase.
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Structure Elucidation
The chemical structure of Isoscabertopin was elucidated using a combination of modern spectroscopic techniques:
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Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and esters.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
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Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.8 - 2.0 | 15 - 25 |
| Methylene (CH₂) | 1.0 - 4.5 | 20 - 60 |
| Methine (CH) | 1.5 - 5.5 | 30 - 70 |
| Ester Carbonyl (C=O) | - | 165 - 175 |
| Lactone Carbonyl (C=O) | - | 170 - 180 |
| Olefinic (C=C) | 5.0 - 7.5 | 100 - 150 |
Biological Activity: Anti-Tumor Effects
Isoscabertopin belongs to a class of sesquiterpene lactones that have demonstrated significant anti-tumor activities. While specific IC₅₀ values for Isoscabertopin are not widely reported, data from closely related and co-isolated compounds from Elephantopus scaber provide strong evidence for its potential as an anti-cancer agent.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| Isodeoxyelephantopin | A549 (Lung Carcinoma) | 10.46 |
| T47D (Breast Carcinoma) | 1.3 | |
| Scabertopin | J82 (Bladder Cancer) | Significantly lower than normal cells |
| T24 (Bladder Cancer) | Significantly lower than normal cells | |
| RT4 (Bladder Cancer) | Significantly lower than normal cells | |
| 5637 (Bladder Cancer) | Significantly lower than normal cells |
Note: The IC₅₀ values for Scabertopin were reported to be much lower in cancer cells compared to the human ureteral epithelial immortalized cells (SV-HUC-1), indicating a degree of selectivity.
Signaling Pathway
The precise signaling pathway through which Isoscabertopin exerts its anti-tumor effects is a subject of ongoing research. However, studies on the closely related compound, scabertopin, have elucidated a potential mechanism of action in bladder cancer cells. This pathway involves the induction of necroptosis, a form of programmed cell death, and the inhibition of cell migration and invasion.
Caption: Proposed signaling pathway for Isoscabertopin's anti-cancer activity.
The diagram illustrates two key effects:
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Induction of Necroptosis: Isoscabertopin is proposed to target mitochondria, leading to an increase in the production of Reactive Oxygen Species (ROS). This oxidative stress promotes the formation of the RIP1/RIP3 complex (necrosome), which in turn triggers necroptotic cell death.
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Inhibition of Metastasis: Isoscabertopin is also shown to inhibit the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The downregulation of this pathway leads to a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell migration and invasion.
Experimental Workflow: Investigating Anti-Tumor Activity
The following diagram outlines a typical experimental workflow to assess the anti-tumor activity of a compound like Isoscabertopin.
Caption: Experimental workflow for evaluating the anti-tumor activity of Isoscabertopin.
This workflow begins with treating various cancer cell lines with Isoscabertopin. The initial assessment involves determining the half-maximal inhibitory concentration (IC₅₀) through cell viability assays. Subsequent experiments are designed to investigate the mode of cell death (apoptosis or necroptosis), effects on the cell cycle, and the impact on cell migration and invasion. Finally, molecular techniques like Western blotting are employed to probe the underlying signaling pathways and elucidate the mechanism of action.
Conclusion
Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, represents a promising natural product with potential for development as an anti-cancer agent. Its biological activity, likely mediated through the induction of programmed cell death and inhibition of metastasis-related signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of Isoscabertopin for researchers and professionals, encouraging continued exploration of its therapeutic potential.
